molecular formula C16H14BrF2N3O4 B10956953 1-({[5-Bromo-2-(difluoromethoxy)phenyl]carbonyl}amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

1-({[5-Bromo-2-(difluoromethoxy)phenyl]carbonyl}amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B10956953
M. Wt: 430.20 g/mol
InChI Key: PJMZIXLMGOJRFK-UHFFFAOYSA-N
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Description

1-({[5-Bromo-2-(difluoromethoxy)phenyl]carbonyl}amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a bromine atom, difluoromethoxy group, and a pyridine ring, making it an interesting subject for chemical studies.

Preparation Methods

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-({[5-Bromo-2-(difluoromethoxy)phenyl]carbonyl}amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar compounds include other pyridine derivatives and molecules with bromine and difluoromethoxy groups. Compared to these compounds, 1-({[5-Bromo-2-(difluoromethoxy)phenyl]carbonyl}amino)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Some similar compounds are:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H14BrF2N3O4

Molecular Weight

430.20 g/mol

IUPAC Name

1-[[5-bromo-2-(difluoromethoxy)benzoyl]amino]-4,6-dimethyl-2-oxopyridine-3-carboxamide

InChI

InChI=1S/C16H14BrF2N3O4/c1-7-5-8(2)22(15(25)12(7)13(20)23)21-14(24)10-6-9(17)3-4-11(10)26-16(18)19/h3-6,16H,1-2H3,(H2,20,23)(H,21,24)

InChI Key

PJMZIXLMGOJRFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1NC(=O)C2=C(C=CC(=C2)Br)OC(F)F)C(=O)N)C

Origin of Product

United States

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